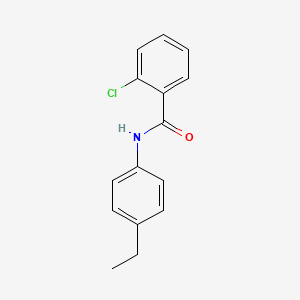

2-chloro-N-(4-ethylphenyl)benzamide

Description

2-Chloro-N-(4-ethylphenyl)benzamide is a substituted benzamide derivative characterized by a chloro group at the ortho-position of the benzamide ring and a 4-ethylphenyl group attached via an amide linkage. Crystallographic studies of analogous N-substituted benzamides reveal non-planar conformations between aromatic rings, which can affect molecular packing and binding interactions in biological systems .

Properties

IUPAC Name |

2-chloro-N-(4-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZYMXOFQWJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a sulfoxide or sulfone .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₄ClNO

- Molecular Weight : 259.73 g/mol

- Chemical Structure : The compound features a chloro group attached to a benzamide structure, which is known for its diverse reactivity and biological activity.

Organic Synthesis

2-Chloro-N-(4-ethylphenyl)benzamide serves as a valuable starting material in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it a versatile intermediate for creating more complex molecules. Researchers utilize it to develop derivatives that may exhibit enhanced biological activities or novel properties .

Biological Studies

The compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition. For instance, derivatives of benzamides similar to this compound have shown promise as inhibitors of specific enzymes involved in disease processes, including cancer progression and bacterial growth .

Case Study :

A study highlighted the synthesis of related benzamide compounds that demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The findings suggested that modifications to the benzamide structure could enhance selectivity and potency against CA IX, indicating a potential therapeutic application for cancer treatment .

Pharmaceutical Development

The compound's biological activities make it a candidate for drug development targeting various conditions such as infections, cancer, and inflammatory diseases. Its ability to interact with biological molecules can lead to the discovery of new therapeutic agents.

Case Study :

In a recent investigation into sulfamoyl-benzamide derivatives, researchers found that these compounds exhibited selective inhibition against human NTPDases, which are involved in purinergic signaling and have implications in cancer and other diseases. The structural insights gained from this study could inform the design of new inhibitors based on the framework of this compound .

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Used as a starting material for synthesizing complex organic compounds | Versatile intermediate for electrophilic substitutions |

| Biological Studies | Investigated for enzyme inhibition and biological interactions | Inhibits carbonic anhydrase IX; potential anti-cancer agent |

| Pharmaceutical Development | Potential candidate for drug development targeting infections and cancer | Selective inhibitors developed from related compounds |

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Benzamide Derivatives

Key Observations :

- Pyrimidinyl-substituted analogs (e.g., compounds 14–16) exhibit significant variations in melting points, with electron-withdrawing groups (e.g., trifluoroethoxy in compound 17) increasing thermal stability .

- Dihedral angles between aromatic rings differ markedly: 79.20° in 2-chloro-N-(4-methoxyphenyl)benzamide vs. 52.13° in the methylsulfonyl derivative , suggesting substituent-dependent conformational flexibility.

Key Observations :

Key Observations :

- Pyrimidinyl-substituted benzamides show broad-spectrum antifungal activity, with trifluoroethoxy and morpholino groups enhancing potency .

- The methylsulfonyl group in compound 12 may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Crystallographic and Conformational Analysis

- 2-Chloro-N-(4-methoxyphenyl)benzamide : Orthogonal benzene rings (dihedral angle 79.20°) with methoxy substituents nearly coplanar to the aryl ring (deviation: 0.142 Å) .

- 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide : Reduced dihedral angle (52.13°) due to steric and electronic effects of iodo and sulfonyl groups, facilitating intermolecular N–H···O hydrogen bonding .

Biological Activity

2-chloro-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO. This compound features a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Weight : 259.73 g/mol

- IUPAC Name : this compound

- InChI : InChI=1S/C15H14ClNO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)

These properties suggest that this compound may exhibit significant interactions with biological systems, warranting further investigation into its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain benzamide derivatives possess significant antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for potential anti-inflammatory effects. In vitro studies suggest that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating a possible mechanism for reducing inflammation in various conditions .

Anticancer Activity

Recent investigations into the anticancer potential of structurally related compounds have yielded promising results. For example, derivatives of benzamides have shown cytotoxic effects against several cancer cell lines, including breast, colon, and melanoma cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions can lead to altered enzyme activities or receptor functions. The precise pathways remain to be fully elucidated, but initial studies indicate potential binding to targets involved in inflammatory and cancerous processes .

Synthesis and Evaluation Studies

A series of studies have synthesized various benzamide derivatives to evaluate their biological activities:

- Synthesis Approach : The synthesis typically involves the reaction of substituted benzoyl chlorides with amines under basic conditions. For example, 2-chlorobenzoyl chloride is reacted with 4-ethylphenylamine in the presence of triethylamine .

- Biological Screening : Compounds derived from this synthesis were screened for their activity against different cancer cell lines. Notably, some showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Comparative Analysis Table

This table summarizes findings related to similar compounds and highlights the need for further investigation into the specific activities of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-ethylphenyl)benzamide, and how can purity be optimized?

Methodology :

- Synthesis : The compound can be synthesized via condensation reactions between 2-chlorobenzoic acid derivatives and 4-ethylaniline. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) followed by coupling with the amine under reflux in anhydrous conditions .

- Purification : Recrystallization from ethanol or methanol is commonly employed. Purity can be verified via melting point analysis, NMR spectroscopy, and HPLC (≥98% purity threshold). Single crystals for structural validation are obtained by slow evaporation of ethanol solutions .

Q. How is the molecular structure of this compound validated experimentally?

Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data collected at 290 K. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with R-factors typically <0.05 for high-quality datasets .

- Spectroscopic validation : IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹), and NMR (¹H/¹³C) identifies aromatic proton environments and substituent effects .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure determination, and how are they resolved?

Case Study :

- Discrepancies : Disordered solvent molecules or thermal motion in the crystal lattice may lead to poor refinement statistics (e.g., high R-factor or electron density residuals). For example, in ortho-substituted benzamides, steric hindrance can cause torsional deviations in the amide bond .

- Resolution : Use of twin refinement (SHELXL) or constraints for disordered atoms. Validation tools like PLATON or Mercury (Cambridge Structural Database) help identify and correct geometric anomalies .

Q. What biochemical assays are suitable for evaluating the pharmacological potential of this compound?

Methodology :

- Target identification : Similar benzamides (e.g., GDC-0449) are screened against Hedgehog pathway targets using radioligand binding assays or enzymatic inhibition studies .

- ADME profiling :

- Data interpretation : Pharmacokinetic parameters (e.g., t₁/₂, Cmax) are modeled using software like Phoenix WinNonlin .

Q. How do substituent effects (e.g., chloro, ethyl) influence the compound’s bioactivity and SAR?

Structure-Activity Relationship (SAR) Analysis :

- Electron-withdrawing groups (Cl) : Enhance metabolic stability by reducing oxidative degradation. The chloro group at the 2-position increases lipophilicity (logP ~3.5), improving membrane permeability .

- Ethyl group (4-ethylphenyl) : Introduces steric bulk, potentially reducing off-target interactions. Comparative studies with methyl or trifluoromethyl analogs show ethyl’s optimal balance between potency and solubility .

Technical and Analytical Challenges

Q. What advanced computational tools are used to predict the compound’s interaction with biological targets?

Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., PPARδ in ). Docking scores (ΔG) correlate with experimental IC₅₀ values .

- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with Cys249 in PPARδ) .

Q. How is the compound’s potential toxicity evaluated in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.